3-nitro-N-(4-sulfamoylphenyl)benzamide
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Overview
Description
Preparation Methods
The synthesis of 3-nitro-N-(4-sulfamoylphenyl)benzamide typically involves the reaction of 3-nitrobenzoic acid with 4-aminobenzenesulfonamide under specific conditions. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Chemical Reactions Analysis
3-nitro-N-(4-sulfamoylphenyl)benzamide undergoes various chemical reactions, including:
Scientific Research Applications
3-nitro-N-(4-sulfamoylphenyl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-nitro-N-(4-sulfamoylphenyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells . By inhibiting this enzyme, the compound can disrupt the pH regulation in tumor cells, leading to reduced cell proliferation and increased apoptosis .
Comparison with Similar Compounds
3-nitro-N-(4-sulfamoylphenyl)benzamide can be compared with other similar compounds, such as:
4-nitro-N-(4-sulfamoylphenyl)benzamide: Similar structure but with a different position of the nitro group.
3-amino-N-(4-sulfamoylphenyl)benzamide: The nitro group is replaced by an amino group.
3-nitro-N-(4-methylsulfamoylphenyl)benzamide: The sulfonamide group is modified with a methyl group.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to variations in their structures .
Properties
IUPAC Name |
3-nitro-N-(4-sulfamoylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O5S/c14-22(20,21)12-6-4-10(5-7-12)15-13(17)9-2-1-3-11(8-9)16(18)19/h1-8H,(H,15,17)(H2,14,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKERFCQPKMSXCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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